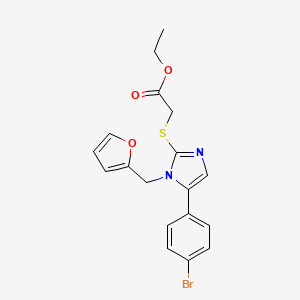ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate
CAS No.: 1207007-27-9
Cat. No.: VC4293888
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207007-27-9 |
|---|---|
| Molecular Formula | C18H17BrN2O3S |
| Molecular Weight | 421.31 |
| IUPAC Name | ethyl 2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C18H17BrN2O3S/c1-2-23-17(22)12-25-18-20-10-16(13-5-7-14(19)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,2,11-12H2,1H3 |
| Standard InChI Key | OAAFRWORDBHLSH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br |
Introduction
Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound featuring a unique combination of functional groups, including a bromophenyl group, a furan ring, and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and utility in synthetic organic chemistry.
Synthesis Methods
The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. A common synthetic route starts with the preparation of intermediate compounds such as 4-bromobenzaldehyde and furan-2-carbaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product.
3.1. Industrial Production
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions and Reactivity
Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate can undergo various types of chemical reactions:
-
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
-
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Dehalogenated products |
| Substitution | Sodium azide, thiourea | Substituted derivatives |
Comparison with Similar Compounds
This compound can be compared with similar structures, such as ethyl 2-(((5-(4-bromophenyl)furan-2-yl)chloromethylene)amino)acetate, which lacks the imidazole ring, and (4-bromophenyl)(furan-2-yl)methanol, which lacks both the imidazole and thioester groups.
| Compound | Key Features |
|---|---|
| Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate | Imidazole, thioester, bromophenyl, furan |
| Ethyl 2-(((5-(4-bromophenyl)furan-2-yl)chloromethylene)amino)acetate | Chloromethylene instead of imidazole |
| (4-bromophenyl)(furan-2-yl)methanol | Lacks imidazole and thioester groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume